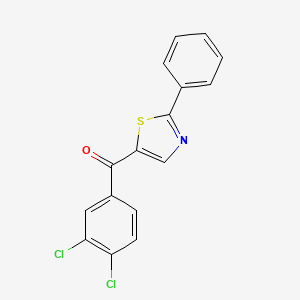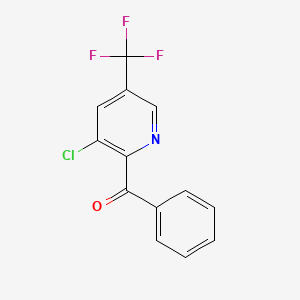![molecular formula C10H7Cl2N3O B3036232 4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-70-1](/img/structure/B3036232.png)
4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
説明
The compound “4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a 2,4-dichloroanilino group, which is an aniline derivative with two chlorine atoms attached to the benzene ring .
科学的研究の応用
Tautomeric Forms and Intramolecular Bonding
- Research has synthesized 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, demonstrating their existence primarily in the (arylamino)methylene tautomeric form with intramolecular hydrogen bonding (Rockley & Summers, 1981).
Heterocyclic Systems and X-ray Structure Analysis
- Spiro-fused (C2)-azirino-(C4)-pyrazolones represent a new heterocyclic system. Their synthesis and structures were elucidated, including via X-ray analysis (Holzer et al., 2003).
Environmentally Friendly Synthesis
- Cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, has been used for the synthesis of related compounds, emphasizing green chemistry principles (Mosaddegh et al., 2010).
Mass Spectral Fragmentation Patterns
- The mass spectral fragmentation patterns of related compounds have been studied, providing insights into their chemical properties and potential applications (Keats et al., 1982).
Reactivity and Pharmaceutical Potential
- Two pyrazole derivatives were synthesized and characterized, with their reactivity and pharmaceutical potential evaluated computationally, including potential as anti-TB drugs (Thomas et al., 2018).
Synthesis and Structure of Trihalogenylides
- P,P,P-trichloroylides and related compounds were synthesized and structurally analyzed, contributing to the understanding of their chemical properties (Marchenko et al., 2006).
Potential Anti-Cancer Agents
- Certain pyrazole compounds have been studied for their potential as anti-cancer agents, including their electronic structure and physico-chemical properties (Thomas et al., 2019).
Scientific Research Applications of 4-[(2,4-Dichloroanilino)methylene]-2,4-Dihydro-3H-Pyrazol-3-One
Structural Characteristics
The compound 4-[(2,4-Dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, belonging to a class of compounds known as pyrazolones, has been a subject of various scientific studies. In a study by Rockley and Summers (1981), the structural analysis of closely related compounds, 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, was conducted. They found that these compounds exhibit a specific tautomeric form with intramolecular hydrogen bonding between the CO and exocyclic NH groups (Rockley & Summers, 1981).
Synthesis and Spectroscopic Studies
Holzer et al. (2003) explored the synthesis and spectroscopic studies of spiro-fused pyrazolones, which are structurally similar to the compound . Their research involved the treatment of compounds with trichloroacetyl isocyanate/potassium carbonate, leading to the formation of new heterocyclic systems (Holzer et al., 2003).
Environmental Applications
Mosaddegh, Hassankhani, and Baghizadeh (2010) presented a green chemistry approach using a biodegradable and environmentally friendly biopolymer, cellulose sulfuric acid, for the synthesis of arylmethylene-bis compounds, including the 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one variant. This methodology emphasizes cost-effectiveness and environmental sustainability (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
Mass Spectral Analysis
Keats, Rockley, and Summers (1982) provided insights into the mass spectral fragmentation patterns of similar compounds, which is crucial for understanding the chemical behavior and potential applications of these pyrazolones (Keats, Rockley, & Summers, 1982).
Computational Studies and Potential Applications
Thomas et al. (2018) conducted a comprehensive study involving the synthesis, spectroscopic analysis, and computational evaluation of two pyrazole derivatives. Their research included density functional theory calculations, molecular dynamics simulations, and molecular docking to assess the reactive properties and potential pharmaceutical applications of these compounds (Thomas et al., 2018).
特性
IUPAC Name |
4-[(2,4-dichlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-1-2-9(8(12)3-7)13-4-6-5-14-15-10(6)16/h1-5H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABNOOPZYYYTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=CC2=CNNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B3036149.png)
![[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B3036150.png)


![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-diphenylmalonamide](/img/structure/B3036158.png)
![2-[3,4-bis(2,4-dichlorobenzoyl)-1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B3036160.png)
![2-(3-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036161.png)
![2-(2-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036162.png)
![7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B3036163.png)
![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036165.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal](/img/structure/B3036169.png)

